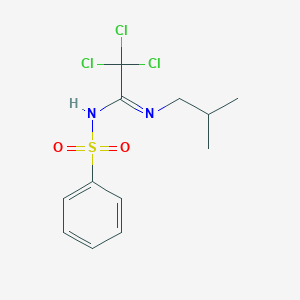![molecular formula C22H18Cl2N2O3 B284469 N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide](/img/structure/B284469.png)
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide, also known as BDA-410, is a novel small molecule that has been synthesized for scientific research purposes. It has been found to have potential applications in the fields of cancer research, immunology, and neurology.
Wirkmechanismus
The mechanism of action of N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide is not fully understood, but it has been proposed that it inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic AMP (cAMP) levels. By inhibiting PDE4, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and leads to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to decreased cell proliferation and growth. In immune cells, this compound decreases the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. In animal models of Alzheimer's disease, this compound has been found to reduce amyloid beta (Aβ) deposition, decrease neuroinflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Another advantage is that it has been shown to have potent and selective effects on PDE4 activity, which makes it a useful tool for studying the role of cAMP signaling in various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on cellular processes.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential therapeutic applications in cancer, immunology, and neurology. Additionally, it would be interesting to study the pharmacokinetics and toxicity of this compound in animal models, which would provide important information for its potential use in humans.
Synthesemethoden
The synthesis of N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide involves a multi-step process that starts with the reaction of 2,5-dichloroaniline with ethyl acetoacetate to form 2-(2,5-dichloroanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with benzylamine to form N-benzyl-2-(2,5-dichloroanilino)-3-oxobutamide. Finally, the benzyl group is substituted with 4-(2-oxoethyl)benzoic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide has been found to have potential applications in cancer research, immunology, and neurology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In immunology, this compound has been found to modulate the immune response by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In neurology, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Molekularformel |
C22H18Cl2N2O3 |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-17-8-11-19(24)20(12-17)26-21(27)14-29-18-9-6-16(7-10-18)22(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,27) |
InChI-Schlüssel |
NLVUESNERJXZMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)

![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284395.png)
![7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284396.png)
![N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284399.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284402.png)
![7-[2-(benzyloxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284403.png)
![5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284407.png)
![7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284408.png)
![N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284409.png)
![N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284411.png)
![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284421.png)
